molecular formula C13H27FN2Si3 B14536369 1-Fluoro-1-methyl-N'-phenyl-N,N-bis(trimethylsilyl)silanediamine CAS No. 62371-72-6

1-Fluoro-1-methyl-N'-phenyl-N,N-bis(trimethylsilyl)silanediamine

Cat. No.: B14536369
CAS No.: 62371-72-6
M. Wt: 314.62 g/mol
InChI Key: GNIIYLPDYKZILV-UHFFFAOYSA-N
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Description

1-Fluoro-1-methyl-N’-phenyl-N,N-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C13H28FN2Si3 It is a member of the silanediamine family, characterized by the presence of silicon-nitrogen bonds

Preparation Methods

The synthesis of 1-Fluoro-1-methyl-N’-phenyl-N,N-bis(trimethylsilyl)silanediamine typically involves the cleavage of silicon-nitrogen bonds in the appropriate precursor compounds. One common method involves the reaction of N-methyl-N’-phenyl-N,N-bis(trimethylsilyl)urea with fluorophosphoranes . This reaction proceeds under specific conditions, often requiring the use of solvents like acetonitrile and reagents such as antimony trifluoride .

Chemical Reactions Analysis

Scientific Research Applications

This compound has several applications in scientific research. It is used as a reactant in the synthesis of other complex molecules, particularly in the field of organofluorine chemistry . Its unique structural features make it valuable for studying the effects of fluorine substitution on molecular properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-1-methyl-N’-phenyl-N,N-bis(trimethylsilyl)silanediamine involves its ability to act as a strong electron-withdrawing group. This property allows it to influence the reactivity of other molecules in chemical reactions. The molecular targets and pathways involved in its action are primarily related to its interactions with other chemical species, leading to the formation of new bonds and the modification of existing ones .

Properties

CAS No.

62371-72-6

Molecular Formula

C13H27FN2Si3

Molecular Weight

314.62 g/mol

IUPAC Name

N-[[bis(trimethylsilyl)amino]-fluoro-methylsilyl]aniline

InChI

InChI=1S/C13H27FN2Si3/c1-17(2,3)16(18(4,5)6)19(7,14)15-13-11-9-8-10-12-13/h8-12,15H,1-7H3

InChI Key

GNIIYLPDYKZILV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Si](C)(NC1=CC=CC=C1)F

Origin of Product

United States

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